2-{7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid
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Overview
Description
2-{7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 2-{7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid typically involves multi-step synthetic routes. One common method includes the cyclization of 2-bromo-5-iodopyridine to form the pyrrolo[3,2-b]pyridine core, followed by substitution reactions to introduce the acetic acid moiety . Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
2-{7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
2-{7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of the receptor, blocking its function and disrupting downstream signaling pathways.
Comparison with Similar Compounds
2-{7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid can be compared with other pyrrolo[3,2-b]pyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine: Similar core structure but different substitution patterns, leading to varied biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring but differ in their pyrazine ring, resulting in different biological activities and applications.
Pexidartinib: A kinase inhibitor with a similar pyrrolo[3,2-b]pyridine core, used in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O2/c1-6-2-3-11-10-7(4-8(13)14)5-12-9(6)10/h2-3,5,12H,4H2,1H3,(H,13,14) |
InChI Key |
XMQBTQSVOMKZOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)C(=CN2)CC(=O)O |
Origin of Product |
United States |
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